molecular formula C17H14F4N6 B6428641 6-fluoro-4-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinazoline CAS No. 2034310-06-8

6-fluoro-4-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinazoline

Cat. No. B6428641
CAS RN: 2034310-06-8
M. Wt: 378.33 g/mol
InChI Key: SCNZEKXQKFHNII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-4-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinazoline (6F4TPQ) is an important and versatile synthetic tool in modern chemical research. It is a heterocyclic compound containing both a quinazoline and a piperazine ring structure, which makes it an attractive target for a wide range of applications in the fields of medicinal chemistry and chemical biology. 6F4TPQ has been studied for its potential as an inhibitor of protein-protein interactions, as a therapeutic agent for cancer, and as a tool for the synthesis of other important compounds.

Scientific Research Applications

6-fluoro-4-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinazoline has been studied for its potential as an inhibitor of protein-protein interactions. It was found to be a potent inhibitor of the interaction between the epidermal growth factor receptor (EGFR) and its ligand, EGF. In addition, this compound has been studied as a potential therapeutic agent for cancer. It was found to be an effective inhibitor of the growth of human breast cancer cells in vitro. This compound has also been used as a tool for the synthesis of other important compounds, such as the anti-inflammatory agent, celecoxib.

Mechanism of Action

The mechanism of action of 6-fluoro-4-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinazoline is complex and not fully understood. It is believed to act by binding to the EGFR and blocking its interaction with EGF. This prevents the activation of downstream signaling pathways and inhibits the growth of cancer cells. Additionally, this compound has been shown to inhibit the expression of several genes involved in cell proliferation and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. In general, this compound has been shown to inhibit the growth of cancer cells, as well as the expression of several genes involved in cell proliferation and survival. It has also been shown to have anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 6-fluoro-4-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinazoline in lab experiments include its high efficiency of synthesis, its ability to inhibit the growth of cancer cells, and its potential to be used as a tool for the synthesis of other important compounds. However, there are some limitations to using this compound in lab experiments. It is a relatively new compound and its long-term effects are still unknown. Additionally, it is not yet approved for use in humans, so its safety and efficacy in clinical trials are still unknown.

Future Directions

There are many potential future directions for 6-fluoro-4-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinazoline. Further research is needed to better understand its mechanism of action, as well as its long-term effects. Additionally, clinical trials are needed to evaluate its safety and efficacy for use in humans. Additionally, further research is needed to explore the potential of this compound as a tool for the synthesis of other important compounds. Finally, further research is needed to explore its potential as an inhibitor of protein-protein interactions.

Synthesis Methods

The synthesis of 6-fluoro-4-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinazoline involves several steps. First, 4-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinazoline (4TPQ) is synthesized from 4-methylpiperazine and 4-chloropyrimidine in the presence of a base. The 4TPQ is then reacted with 6-fluorobenzaldehyde in the presence of a catalyst to form this compound. This method of synthesis has been reported to be highly efficient and yields up to 98% of the desired product.

properties

IUPAC Name

6-fluoro-4-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F4N6/c18-11-1-2-13-12(7-11)16(25-9-22-13)27-5-3-26(4-6-27)15-8-14(17(19,20)21)23-10-24-15/h1-2,7-10H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNZEKXQKFHNII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C3=NC=NC4=C3C=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F4N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.